1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one

Description

BenchChem offers high-quality 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

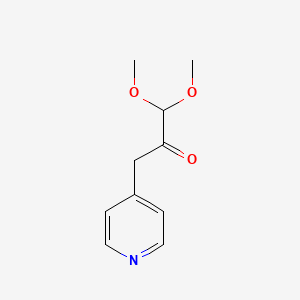

Structure

3D Structure

Properties

CAS No. |

98293-78-8 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

1,1-dimethoxy-3-pyridin-4-ylpropan-2-one |

InChI |

InChI=1S/C10H13NO3/c1-13-10(14-2)9(12)7-8-3-5-11-6-4-8/h3-6,10H,7H2,1-2H3 |

InChI Key |

WYIDOHXEGVTEEW-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CC1=CC=NC=C1)OC |

Origin of Product |

United States |

Structural Classification and General Importance of Acetals, Ketones, and Pyridines in Organic Chemistry

The chemical reactivity and synthetic utility of 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one are best understood by first examining the fundamental roles of its core components: the acetal (B89532), ketone, and pyridine (B92270) moieties.

Acetals: Acetals are functional groups characterized by a carbon atom bonded to two alkoxy groups. They are most commonly formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. The primary significance of acetals in organic synthesis lies in their use as protecting groups for carbonyl compounds. libretexts.orgtotal-synthesis.compearson.com The acetal functionality is stable to a wide range of reaction conditions, particularly those involving bases and nucleophiles, but can be readily cleaved under acidic conditions to regenerate the parent carbonyl group. libretexts.orgtotal-synthesis.com This stability allows for selective transformations at other sites within a molecule without affecting the carbonyl group. libretexts.orglibretexts.org

Ketones: Ketones are a class of organic compounds that feature a carbonyl group (C=O) bonded to two carbon atoms. The polarity of the carbonyl group makes the carbon atom electrophilic and the oxygen atom nucleophilic, rendering ketones highly reactive and versatile intermediates in a vast number of organic reactions. They are fundamental building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. ontosight.ai For instance, 1-(4-pyridyl)acetone, a related ketone, serves as a key intermediate in the synthesis of the cardiac drug Milrinone. doaj.orgresearchgate.netwipo.intgoogle.comguidechem.comnih.govgoogle.com

Pyridines: Pyridine is an aromatic heterocyclic compound that is a cornerstone in medicinal chemistry and materials science. lifechemicals.comdovepress.com The nitrogen atom in the pyridine ring imparts basicity and can participate in hydrogen bonding, which is crucial for molecular recognition and biological activity. lifechemicals.com Pyridine and its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and natural products. lifechemicals.comdovepress.comresearchgate.net The pyridine scaffold's ability to be functionalized at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. researchgate.netwhiterose.ac.uknih.gov

| Functional Group | Key Features in Organic Synthesis |

| Acetal | Protecting group for aldehydes and ketones; Stable to basic and nucleophilic conditions; Cleaved under acidic conditions. |

| Ketone | Electrophilic carbonyl carbon; Versatile intermediate for C-C bond formation; Precursor to alcohols, amines, and other functional groups. |

| Pyridine | Aromatic heterocycle; Basic nitrogen atom; Participates in hydrogen bonding; Readily functionalized. |

Significance of 1,1 Dimethoxy 3 Pyridin 4 Yl Propan 2 One As a Multifunctional Building Block

While specific literature detailing the synthesis and application of 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one is not extensively available in current scientific databases, its structure suggests significant potential as a multifunctional building block in organic synthesis. The presence of three distinct functional groups within a relatively simple framework allows for a variety of selective chemical transformations.

The acetal (B89532) group serves as a masked ketone. This protection allows for reactions to be carried out on the pyridine (B92270) ring or the adjacent methylene (B1212753) group without interference from the highly reactive carbonyl functionality. For instance, the pyridine nitrogen can be alkylated or oxidized, or the ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions.

The active methylene group situated between the protected ketone and the pyridine ring is another key feature. This position is activated by both the electron-withdrawing pyridine ring and the adjacent carbonyl group (once deprotected), making the protons on this carbon acidic. This allows for deprotonation and subsequent alkylation or acylation, providing a straightforward method for introducing new substituents and elaborating the carbon skeleton.

Finally, the pyridin-4-yl moiety offers a site for a range of synthetic modifications. The nitrogen atom can be quaternized to alter the electronic properties of the ring or to introduce a positive charge. The pyridine ring itself can participate in various coupling reactions, such as Suzuki or Stille couplings, to form biaryl structures, which are common motifs in pharmaceuticals and advanced materials.

The strategic combination of these functional groups in a single molecule allows for a stepwise and controlled synthesis of more complex targets. The acetal can be removed under acidic conditions at a desired stage to reveal the ketone, which can then undergo a host of carbonyl-specific reactions, such as Wittig reactions, reductions, or reductive aminations.

Spectroscopic Characterization and Computational Chemistry of 1,1 Dimethoxy 3 Pyridin 4 Yl Propan 2 One

Future Perspectives in Research on 1,1 Dimethoxy 3 Pyridin 4 Yl Propan 2 One

Exploration of New Synthetic Pathways and Advanced Catalytic Systems

The development of efficient and selective synthetic routes is paramount to enabling the widespread study and application of 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one. Future research will likely focus on novel catalytic systems that offer improvements in yield, selectivity, and sustainability over traditional methods.

One promising avenue is the use of transition metal catalysis. Nickel-catalyzed cross-coupling reactions, for instance, have shown great utility in the synthesis of complex ketones from readily available starting materials like N-alkyl pyridinium (B92312) salts and activated carboxylic acids. nih.gov Adapting such methodologies could provide a direct and modular route to the target compound. Furthermore, the development of chiral catalysts, such as those based on C2-symmetric 4-(pyrrolidino)pyridine (PPY) derivatives, could enable the enantioselective synthesis of related chiral molecules, a critical aspect for pharmaceutical applications. researchgate.net

Another area of focus will be the application of multicomponent reactions (MCRs). MCRs offer a streamlined approach to building molecular complexity in a single step, often with high atom economy. nih.gov Designing a convergent MCR that incorporates the pyridine (B92270), ketone, and dimethoxy acetal (B89532) functionalities would represent a significant advancement in the synthesis of this and related compounds.

| Synthetic Strategy | Potential Catalyst | Key Advantages |

| Cross-Coupling | Nickel-terpyridine complexes | Broad functional group tolerance, use of abundant starting materials. nih.gov |

| Asymmetric Hydrogenation | Rhodium(Et-DUPHOS) complexes | High enantioselectivity for the synthesis of chiral analogues. nih.gov |

| Multicomponent Reactions | Hydrolases, Green Catalysts | High efficiency, reduced waste, and operational simplicity. nih.govnih.gov |

Investigation of Undiscovered Reactivity Modes and Highly Selective Transformations

The unique arrangement of functional groups in 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one suggests a diverse range of chemical reactivity waiting to be explored. The ketone moiety can serve as a handle for various transformations, including reductions, additions, and condensations. The pyridine ring, a key component in many biologically active molecules, can be functionalized at various positions. nih.gov The interplay between these groups could lead to novel and highly selective chemical transformations.

Future research should systematically investigate the reactivity of each functional group in the presence of the others. For example, the selective reduction of the ketone without affecting the pyridine ring, or vice versa, would be a valuable synthetic tool. The development of catalysts that can distinguish between the different reactive sites will be crucial. Iron(II) complexes with (pyridyl)imine ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones, and similar systems could be tailored for the selective reduction of 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one. researchgate.net

Furthermore, the potential for intramolecular reactions, where the pyridine nitrogen interacts with the ketone or its derivatives, could lead to the formation of novel heterocyclic scaffolds. Such cascade reactions, initiated by a single chemical event, are a powerful tool in modern organic synthesis.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

In line with the growing emphasis on green chemistry, future synthetic approaches to 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one and its derivatives must prioritize sustainability. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

One promising strategy is the use of solid-supported reagents and catalysts, which can be easily separated from the reaction mixture and potentially recycled. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also contribute to a more sustainable process by minimizing waste and purification steps. nih.gov

The use of biocatalysts, such as enzymes, in the synthesis of pyridine derivatives is an emerging area with significant potential for improving the environmental footprint of chemical manufacturing. nih.gov

| Green Chemistry Approach | Example | Sustainability Benefit |

| Microwave-Assisted Synthesis | Rapid synthesis of 1,2,4-triazole (B32235) derivatives | Reduced reaction times and energy consumption. researchgate.net |

| One-Pot Multicomponent Reactions | Synthesis of novel pyridines | Increased efficiency and reduced waste. nih.gov |

| Biocatalysis | Use of hydrolases as catalysts | Mild reaction conditions and high selectivity. nih.gov |

Potential for Functional Material Design and Advanced Applications in Chemical Sciences

The pyridine moiety is a versatile building block for the construction of functional materials. Its ability to coordinate with metal ions makes it an excellent ligand for the development of catalysts, sensors, and metal-organic frameworks (MOFs). The specific substitution pattern of 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one could lead to materials with unique properties.

For instance, polymers incorporating this molecule could exhibit interesting photophysical or electronic properties. The ketone and acetal groups could be used to tune the solubility and processing characteristics of these materials. In the field of medicinal chemistry, the pyridine core is a common feature in many drugs. nih.gov The unique substitution pattern of this compound could lead to the discovery of new therapeutic agents.

The development of new analytical methods for the detection and quantification of this and related compounds will also be an important area of future research. This will be essential for quality control in any potential applications and for studying its behavior in biological and environmental systems.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a ketone-pyridine hybrid structure may be achieved by reacting a pyridinyl Grignard reagent with a dimethoxy-protected carbonyl precursor. Lewis acids (e.g., AlCl₃) or base-catalyzed conditions (e.g., K₂CO₃ in DMF) could facilitate the formation of the propan-2-one backbone. Optimization should focus on solvent polarity (e.g., THF vs. DCM), temperature (60–80°C), and stoichiometry to maximize yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which analytical techniques are critical for characterizing 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H NMR resolves methoxy protons (δ 3.2–3.5 ppm) and pyridin-4-yl aromatic protons (δ 8.5–8.7 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~205 ppm) and pyridine carbons.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of methoxy groups).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and packing motifs. Contradictions between calculated and observed spectra may arise from tautomerism or solvent effects, requiring DFT calculations (e.g., Gaussian09) for validation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions, and what degradation pathways are plausible?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C. HPLC or LC-MS monitors degradation products. Under alkaline conditions (pH >10), the dimethoxy groups may undergo hydrolysis to yield a diol intermediate, while acidic conditions (pH <3) could protonate the pyridine nitrogen, altering reactivity. Kinetic modeling (e.g., first-order decay) quantifies half-life. Evidence from analogous compounds (e.g., hydroxide-mediated degradation in ) suggests possible cleavage of the propan-2-one backbone .

Q. What computational strategies are effective for predicting the compound’s electronic properties and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The pyridin-4-yl group may engage in π-π stacking with aromatic residues, while the ketone oxygen participates in hydrogen bonding. Validation requires correlating docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate pharmacological potential?

- Methodological Answer : Synthesize derivatives with variations in the pyridine substituents (e.g., 3- vs. 4-position) or methoxy groups. Test in vitro against target proteins (e.g., kinases) using fluorescence polarization or SPR. For example, replacing dimethoxy with bulkier alkoxy groups (e.g., ethoxy) may enhance lipophilicity and blood-brain barrier penetration. Data analysis should employ multivariate regression to link structural features (e.g., Hammett σ values) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.